molecular formula C11H17NO B7784767 1-{2-[(Prop-2-yn-1-yl)amino]cyclohexyl}ethan-1-one

1-{2-[(Prop-2-yn-1-yl)amino]cyclohexyl}ethan-1-one

Cat. No.: B7784767
M. Wt: 179.26 g/mol
InChI Key: BTXVJMQLXLINKM-UHFFFAOYSA-N
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Description

1-{2-[(Prop-2-yn-1-yl)amino]cyclohexyl}ethan-1-one is a synthetic organic compound featuring a cyclohexyl ring substituted with an ethanone group and a propargylamine (prop-2-yn-1-yl) moiety. This structure combines a ketone functional group with an amine bearing a terminal alkyne, making it a valuable building block in medicinal chemistry and drug discovery research. The terminal alkyne group is particularly useful in Click chemistry applications, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to create more complex molecular architectures like 1,2,3-triazole hybrids for biological screening . Researchers can utilize this compound as a key intermediate in the synthesis of novel molecules, including potential antibacterial agents or other pharmacologically relevant hybrids. The cyclohexyl scaffold provides conformational constraint, which can be exploited to study structure-activity relationships in the development of new therapeutic candidates. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(prop-2-ynylamino)cyclohexyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-8-12-11-7-5-4-6-10(11)9(2)13/h1,10-12H,4-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXVJMQLXLINKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCCC1NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational Significance of Substituted Cyclohexyl Ketone Frameworks in Organic Synthesis

Substituted cyclohexanone (B45756) rings are privileged structures in organic chemistry, appearing frequently in natural products, pharmaceuticals, and materials. Their importance stems from the conformational rigidity of the cyclohexane (B81311) ring, which allows for precise stereochemical control, and the versatile reactivity of the ketone functional group.

The cyclohexanone framework serves as a linchpin in the convergent synthesis of highly functionalized carbocycles and heterocycles. Industrial syntheses often involve the reduction of corresponding phenols or the oxidation of cyclohexane derivatives to produce these valuable intermediates. The ketone functionality itself is a hub for a myriad of chemical transformations, including:

Nucleophilic Addition: The electrophilic carbonyl carbon readily reacts with a wide range of nucleophiles (organometallics, hydrides, etc.) to form new carbon-carbon or carbon-heteroatom bonds.

Enolate Chemistry: The α-protons adjacent to the carbonyl are acidic, allowing for the formation of enolates. These nucleophilic intermediates can be selectively alkylated, halogenated, or used in aldol (B89426) and Claisen condensations, providing a powerful toolkit for constructing complex molecular architectures.

Reductions and Oxidations: The ketone can be reduced to a secondary alcohol or undergo oxidative cleavage, offering further avenues for functional group manipulation.

The prevalence of this framework in bioactive compounds highlights its role as a robust scaffold for orienting functional groups in three-dimensional space, which is critical for molecular recognition and biological activity.

Propargylamine Motifs As Preeminent Building Blocks for Chemical Transformations

Propargylamines are a class of organic compounds characterized by the presence of an amino group and an alkyne moiety. rsc.org This unique combination of functional groups confers a rich and diverse reactivity profile, making them exceptionally valuable building blocks in organic synthesis. nih.govnih.gov The multifunctionality of the propargylamine (B41283) motif includes a basic and nucleophilic amino group, an electrophilic and dipolarophilic triple bond, and an acidic terminal proton on the alkyne. rsc.org

This versatility has established propargylamines as key precursors in the synthesis of a vast array of nitrogen-containing heterocycles, such as pyrroles, quinolines, oxazoles, and pyridines. nih.govacs.org One of the most prominent methods for their synthesis is the multicomponent A³ coupling reaction, which efficiently combines an aldehyde, an amine, and an alkyne. acs.org

Beyond their role as synthetic intermediates, propargylamine derivatives are found in numerous biologically active molecules and pharmaceuticals. acs.org Notably, compounds like selegiline (B1681611) and rasagiline, which feature a propargylamine core, are utilized in the treatment of neurodegenerative disorders such as Parkinson's disease. acs.org This underscores the significance of this motif in medicinal chemistry and drug discovery. rsc.orgacs.org

Strategic Value of Integrating Propargylamino and Cyclohexyl Ketone Functionalities

The strategic integration of a propargylamino group and a cyclohexyl ketone functionality into a single molecule, as seen in 1-{2-[(Prop-2-yn-1-yl)amino]cyclohexyl}ethan-1-one, creates a powerful bifunctional synthetic building block. This architecture offers the potential for complex molecular transformations, leveraging the distinct yet complementary reactivity of each motif. The presence of two reactive groups in close proximity allows for a variety of intramolecular reactions and facilitates the construction of diverse molecular scaffolds. nih.gov

The inherent reactivity of this bifunctional system is summarized in the table below:

Functional GroupPotential Reactivity
Ketone Electrophilic site for nucleophilic attack; can form enolates for nucleophilic reactions.
Secondary Amine Nucleophilic and basic center; can be further alkylated or participate in condensation reactions.
Alkyne Can act as an electrophile or participate in cycloadditions and metal-catalyzed coupling reactions. nih.gov

This combination allows for a range of potential synthetic applications. For instance, intramolecular reactions between the amine or enolate and the alkyne could lead to the formation of novel heterocyclic systems. The alkyne's ability to undergo "click" reactions provides a straightforward method for conjugation to other molecules. Furthermore, the alkyne can be considered a masked carbonyl group, offering a hidden entry into further carbonyl chemistry. nih.govmdpi.com This dual reactivity makes the molecule a valuable platform for diversity-oriented synthesis.

Contextualizing 1 2 Prop 2 Yn 1 Yl Amino Cyclohexyl Ethan 1 One Within Contemporary Synthetic Chemistry

Convergent and Divergent Synthesis of the Cyclohexyl Ketone Scaffold

The synthesis of the core cyclohexyl ketone structure can be approached through both convergent and divergent strategies, allowing for flexibility in the introduction of various functionalities. A convergent approach would involve the coupling of pre-functionalized fragments, while a divergent strategy would build upon a common intermediate to generate a library of related compounds.

Establishment of the Cyclohexanone (B45756) Core via Cyclization and Annulation Strategies

The formation of the cyclohexanone ring is a fundamental step in the synthesis of the target molecule. Several powerful cyclization and annulation reactions are available to construct this six-membered ring system.

One of the most classic and effective methods is the Robinson annulation , a tandem reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation. wikipedia.orguoc.grmasterorganicchemistry.com This reaction typically involves the reaction of a ketone enolate with an α,β-unsaturated ketone, such as methyl vinyl ketone, to form a new six-membered ring. For the synthesis of a 2-acetylcyclohexanone (B32800) precursor, a substituted cyclic diketone could serve as the Michael donor. pearson.com

Another powerful strategy is the Diels-Alder reaction , a [4+2] cycloaddition that can efficiently construct a cyclohexene (B86901) ring, which can then be further functionalized to the desired cyclohexanone. The reaction of a diene with a dienophile, such as an α,β-unsaturated ketone, can provide rapid access to highly functionalized cyclic systems. mdpi.com For instance, the reaction of an appropriate diene with an acetyl-substituted dienophile could directly install the acetyl group on the newly formed ring.

Modern photochemical methods also offer elegant solutions. A tandem carbene and photoredox-catalyzed process can be employed for the convergent synthesis of substituted cycloalkanones via a formal [5+1] cycloaddition, providing a mild approach to construct two contiguous C-C bonds.

Functionalization at the Alpha-Carbon of the Ketone Moiety

With the cyclohexanone core established, the next critical step is the introduction of the amino group or a precursor at the α-position to the ketone. This can be achieved through various α-functionalization strategies.

Direct α-amination of ketones can be challenging, but several methods have been developed. Organocatalytic approaches using chiral amines can facilitate the asymmetric α-amination of cyclohexanones. researchgate.net Alternatively, the use of chiral auxiliaries attached to the cyclohexanone can direct the stereoselective introduction of an amino group precursor. nih.govwikipedia.org For example, an enantiopure oxazolidinone auxiliary can control the diastereoselective alkylation of the corresponding enolate with an electrophilic nitrogen source. wikipedia.org

Another approach involves the reduction of an α-azido or α-nitro ketone, which can be prepared from the corresponding α-halo ketone. The stereoselective reduction of the ketone can be followed by the reduction of the nitrogen-containing group to afford the desired amino cyclohexyl ketone.

Stereoselective Introduction of the Amino Cyclohexyl Ketone System

The relative and absolute stereochemistry of the amino and acetyl groups on the cyclohexane ring is a crucial aspect of the synthesis. Achieving high levels of stereocontrol is paramount and can be addressed through both diastereoselective and enantioselective methods.

Diastereoselective Approaches to β-Amino Cyclohexyl Ketones

Diastereoselective methods aim to control the relative stereochemistry of the two substituents on the cyclohexane ring. One effective strategy involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated cyclohexenone. The stereochemical outcome of this addition can often be controlled by the choice of reagents and reaction conditions.

A notable diastereoselective synthesis of trans-β-amino cyclohexyl ketones has been reported via an intramolecular C-alkylation of ω-halo-substituted β-sulfinamido ketones. This method provides excellent yields and diastereoselectivity.

Furthermore, the reduction of an enamine derived from a β-keto ester can also proceed with high diastereoselectivity. The use of bulky reducing agents can favor the approach from the less hindered face, leading to the preferential formation of one diastereomer.

Reaction TypeKey FeaturesDiastereomeric Ratio (d.r.)
Intramolecular C-alkylationω-halo-substituted β-sulfinamido ketonesHigh
Conjugate AdditionChiral nitrogen nucleophiles to cyclohexenonesVariable, often high
Enamine ReductionSterically demanding reducing agentsGood to excellent

Enantioselective Formation of Chiral Aminocyclohexyl Ketone Precursors

To obtain an enantiomerically pure final product, it is essential to introduce chirality early in the synthetic sequence. This can be achieved through various enantioselective methods.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of β-amino ketones. Chiral primary or secondary amine catalysts, often derived from proline, can catalyze the enantioselective Mannich reaction between a ketone, an aldehyde, and an amine. monash.eduresearchgate.net This three-component reaction can directly generate chiral β-amino ketones with high enantiomeric excess. Simple primary β-amino alcohols have also been shown to be effective organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes, which can be precursors to the desired amino ketones. nih.gov

Chiral auxiliaries provide another robust method for enantioselective synthesis. By temporarily attaching a chiral molecule to the substrate, it is possible to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For instance, an Evans oxazolidinone auxiliary can be used to direct the diastereoselective alkylation of an enolate, and subsequent removal of the auxiliary reveals the chiral product. youtube.com

MethodCatalyst/AuxiliaryEnantiomeric Excess (e.e.)
Organocatalytic Mannich ReactionChiral Proline DerivativesOften >90%
Organocatalytic Michael AdditionChiral β-Amino AlcoholsUp to 99%
Chiral Auxiliary Directed AlkylationEvans OxazolidinonesTypically >95%

Chemo- and Regioselective Considerations in Complex Synthesis

The synthesis of this compound presents several challenges in terms of chemo- and regioselectivity. The molecule contains multiple reactive sites: a secondary amine, a ketone carbonyl group, and an alkyne terminus.

In N-alkylation reactions, the secondary amine can potentially undergo further alkylation to form a tertiary amine and a quaternary ammonium (B1175870) salt. Careful control of stoichiometry and reaction conditions is necessary to favor mono-alkylation. rsc.org

The presence of both a ketone and a secondary amine in the target's precursor (2-aminocyclohexylethanone) raises issues of chemoselectivity in reactions such as the KA2 coupling. The amine could potentially react with the ketone intramolecularly or intermolecularly, leading to undesired side products. Protection of one of the functional groups may be necessary to achieve the desired transformation.

Regioselectivity is a key consideration when employing direct C-H functionalization methods on a substituted cyclohexylamine (B46788) ring. The presence of different types of C-H bonds (axial, equatorial, adjacent to substituents) could lead to a mixture of isomers. The directing effects of existing functional groups and the nature of the catalyst are crucial in controlling the site of functionalization. nih.gov The regioselective N-alkylation of molecules with multiple nitrogen atoms, such as 2-aminobenzothiazoles or indazoles, has been studied, and the principles learned from these systems can be applied to the selective functionalization of the target molecule. nih.govrsc.org For instance, the choice of base and solvent system can significantly influence which nitrogen atom in a heterocyclic system is alkylated. nih.gov

Alkyne Reactivity: Cycloaddition and Functionalization Pathways

The chemical behavior of this compound is significantly influenced by the presence of the propargylamine moiety. The carbon-carbon triple bond, or alkyne, is a region of high electron density, making it susceptible to a variety of addition and cyclization reactions. mdpi.com This functional group can act as both an electrophile and a nucleophile, allowing for diverse chemical transformations. mdpi.com

Gold-Catalyzed Regioselective Hydration of Propargylamines to β-Amino Ketones

Gold catalysts, particularly gold(I) complexes, are exceptionally effective in activating alkyne groups toward nucleophilic attack. frontiersin.orgnih.gov One of the prominent reactions is the hydration of the triple bond, which, in the case of propargylamines, can be directed to regioselectively produce β-amino ketones. rsc.org This transformation is atom-economical and often proceeds under mild conditions. organic-chemistry.org

The generally accepted mechanism involves the coordination of the gold(I) catalyst to the alkyne, which polarizes the triple bond and renders it more electrophilic. A subsequent nucleophilic attack by a water molecule leads to an enol intermediate, which then tautomerizes to the more stable keto form. researchgate.netresearchgate.net For terminal alkynes, this hydration typically follows Markovnikov's rule, yielding a methyl ketone. acs.org In the context of this compound, gold-catalyzed hydration would convert the propargyl group into an acetonyl group, yielding 1-{2-[(2-oxopropyl)amino]cyclohexyl}ethan-1-one. The regioselectivity of this reaction is crucial, and studies on related N-propargyl phthalimides have shown that gold catalysis can selectively yield β-phthalimido ketones. rsc.org The electronic characteristics of the initial adduct between the alkyne and the gold catalyst are vital for determining the regioselectivity of the reaction. rsc.org

Table 1: Catalytic Systems for Gold-Catalyzed Hydration of Alkynes

Catalyst System Substrate Type Key Features
Ph₃PAuCl / AgSbF₆ Terminal Propargyl Acetates High efficiency at ambient temperature; neighboring carbonyl group assists regioselectivity. acs.org
NaAuCl₄ · 2H₂O Internal Alkynes Effective for hydration in aqueous acetonitrile (B52724) at elevated temperatures. doi.org
(PPh₃)AuCH₃ Terminal and Internal Alkynes One of the pioneering catalysts for adding various nucleophiles to alkynes. frontiersin.org
XPhosAuNTf₂ Haloalkynes Optimal for producing α-halomethyl ketones with broad functional group tolerance. organic-chemistry.org

Intramolecular Cyclization to Heterocyclic Systems

The structure of this compound is well-suited for intramolecular cyclization reactions, providing a pathway to various heterocyclic systems. Such cyclizations are valuable in organic synthesis for building complex molecular architectures from relatively simple precursors. nih.govmdpi.com The reaction can be triggered by various catalysts or conditions, leading to the formation of new rings.

The secondary amine's nitrogen atom can act as an internal nucleophile, attacking the alkyne group. This process, often catalyzed by transition metals like gold, can lead to the formation of nitrogen-containing heterocycles. nih.gov For instance, a 5-endo-dig cyclization could potentially yield a dihydropyrrole derivative fused to the cyclohexane ring. Alternatively, the enolate formed from the ethanone (B97240) moiety under basic conditions could attack the alkyne, leading to the formation of oxygen-containing heterocycles. The outcome of these cyclizations—such as ring size and regiochemistry—is often dependent on the reaction conditions and the nature of the catalyst employed. nih.gov Radical cyclizations are also a possibility; for example, β-amino radicals can undergo intramolecular cyclization to form 1-azabicyclo systems. nih.gov

Hydroamination and Other Addition Reactions to the Triple Bond

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly efficient method for constructing C-N bonds. acs.org Alkynes are particularly reactive substrates for this transformation, more so than alkenes, due to the exothermic nature of the insertion of the alkyne into the metal-nitrogen bond. libretexts.org This reaction can be catalyzed by a range of metals, including early transition metals (like zirconium and titanium), lanthanides, and late transition metals (such as gold and copper). libretexts.orgrsc.orgnih.gov

For this compound, intermolecular hydroamination could occur by reacting it with an external primary or secondary amine in the presence of a suitable catalyst. Gold(I) catalysts, for example, are known to catalyze the intermolecular hydroamination of internal alkynes, leading to functionalized vinylazoles or other enamines with high regio- and stereoselectivity. rsc.org Copper catalysts have also been employed for the regioselective hydroamination of internal alkynes. acs.org The reaction of the terminal alkyne in the target molecule would likely yield an enamine or, after tautomerization, an imine, depending on the amine used and the reaction conditions. libretexts.org The regioselectivity is a key consideration, with Markovnikov addition typically favored in gold-catalyzed reactions, while anti-Markovnikov products can be obtained with other catalytic systems. frontiersin.orgnih.gov

Table 2: Selected Catalysts for Alkyne Hydroamination

Catalyst Type Metal Typical Substrates Key Characteristics
NHC-Gold(I) Complexes Gold Terminal & Internal Alkynes Often requires a co-catalyst like AgSbF₆; yields imines from arylamines. frontiersin.org
Copper(I) Complexes Copper Internal Alkynes Can achieve high regio- and stereoselectivity for dialkyl enamines. nih.gov
Zirconium Complexes Zirconium Internal Alkynes Catalyzes intermolecular hydroamination with primary arylamines. libretexts.org
Lanthanide Complexes Samarium, etc. Terminal & Internal Alkynes Readily facilitates hydroamination; rate-determining step is β-insertion. libretexts.org

Amination Center Reactivity: Derivatives and Rearrangements

The secondary amine in this compound is another key reactive center. As a nucleophile, it readily participates in reactions that form new bonds at the nitrogen atom, allowing for the synthesis of a wide array of derivatives. byjus.com

Further N-Alkylation and Acylation of the Secondary Amine

The secondary amine functionality is readily susceptible to N-alkylation and N-acylation. These are fundamental reactions for modifying the structure and properties of amine-containing molecules. researchgate.netmonash.edu

N-Alkylation involves the reaction of the amine with an alkylating agent, such as an alkyl halide, to form a tertiary amine. The lone pair of electrons on the nitrogen atom acts as a nucleophile, displacing the leaving group on the alkylating agent. nih.gov This reaction would convert the secondary amine in the target molecule into a tertiary amine, introducing a new alkyl substituent.

N-Acylation is the reaction of the amine with an acylating agent like an acid chloride, anhydride, or ester. byjus.comorganic-chemistry.org This nucleophilic substitution reaction results in the formation of an amide. researchgate.netnih.gov Acylation is a widely used transformation in organic chemistry, for instance, in peptide synthesis. nih.gov For the title compound, N-acylation would yield an N-acyl derivative, an amide, which often exhibits different chemical and physical properties compared to the parent amine.

Table 3: Common Reagents for N-Alkylation and N-Acylation

Transformation Reagent Class Examples Product
N-Alkylation Alkyl Halides Methyl iodide, Benzyl bromide Tertiary Amine
N-Alkylation Reductive Amination Aldehydes/Ketones + Reducing Agent (e.g., NaBH₃CN) Tertiary Amine
N-Acylation Acid Chlorides Acetyl chloride, Benzoyl chloride Amide
N-Acylation Acid Anhydrides Acetic anhydride, Succinic anhydride Amide
N-Acylation Esters Ethyl acetate (B1210297) (under specific conditions) Amide

Mannich-type Reactions and Related C-N Bond Formations

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. wikipedia.orgoarjbp.com It typically involves an aldehyde (often formaldehyde), a primary or secondary amine, and a compound with an active hydrogen atom, such as a ketone. tandfonline.comchemtube3d.com

The molecule this compound can participate in Mannich-type reactions in two principal ways:

As the Amine Component: The secondary amine can react with an aldehyde (e.g., formaldehyde) to form an iminium ion in situ. This electrophilic species can then be attacked by an external enolizable ketone or another carbon nucleophile to generate a new, more complex Mannich base. wikipedia.org

As the Active Hydrogen Component: The ketone moiety of the molecule possesses α-protons on the cyclohexyl ring that are enolizable. Under acidic or basic conditions, an enol or enolate can form, which can then act as the nucleophile. tandfonline.com This nucleophile can attack an iminium ion generated separately from an external aldehyde and amine, resulting in the addition of an aminomethyl group to the α-position of the cyclohexyl ketone. rsc.org This type of reaction is a powerful tool for C-C and C-N bond formation. rsc.orgnih.gov The stereoselectivity of such reactions can often be controlled, leading to specific diastereomers. tandfonline.com

Ketone Reactivity: Alpha-Substitution and Condensation

The ketone functionality is a cornerstone of the reactivity of this compound. The presence of protons on the carbon atom adjacent to the carbonyl group (the α-carbon) imparts acidity, allowing for the formation of enolates, which are powerful nucleophiles. masterorganicchemistry.com This enolate chemistry, along with the electrophilicity of the carbonyl carbon, opens avenues for a variety of alpha-substitution and condensation reactions.

The deprotonation of the α-carbon of the ketone in this compound by a suitable base leads to the formation of an enolate ion. masterorganicchemistry.com The stability of this enolate is due to the delocalization of the negative charge onto the electronegative oxygen atom. masterorganicchemistry.com The choice of base is crucial and can influence the regioselectivity of enolate formation if the ketone is unsymmetrical. bham.ac.uk For the title compound, deprotonation can occur at the methyl group or the cyclohexyl ring.

Once formed, the enolate is a potent nucleophile and can react with a wide range of electrophiles, leading to α-functionalization. researchgate.net A primary example of this is the alkylation of enolates. researchgate.net This reaction is a fundamental method for constructing new carbon-carbon bonds adjacent to a carbonyl group. researchgate.net The general mechanism involves the SN2 reaction of the enolate with an alkyl halide. ucsb.edu

Table 1: Potential Alpha-Alkylation Reactions of this compound

Electrophile (Alkyl Halide)Expected ProductReaction Conditions
Methyl Iodide (CH₃I)1-{2-[(Prop-2-yn-1-yl)amino]cyclohexyl}propan-1-oneStrong, non-nucleophilic base (e.g., LDA) in an aprotic solvent (e.g., THF)
Benzyl Bromide (C₆H₅CH₂Br)1-{2-[(Prop-2-yn-1-yl)amino]cyclohexyl}-3-phenylpropan-1-oneStrong, non-nucleophilic base (e.g., LDA) in an aprotic solvent (e.g., THF)
Propargyl Bromide (HC≡CCH₂Br)1-{2-[(Prop-2-yn-1-yl)amino]cyclohexyl}pent-4-yn-1-oneStrong, non-nucleophilic base (e.g., LDA) in an aprotic solvent (e.g., THF)

This table is illustrative and based on general principles of enolate chemistry.

The regioselectivity of these alkylation reactions (i.e., whether the kinetic or thermodynamic enolate is formed and reacts) can often be controlled by the reaction conditions, such as the choice of base, solvent, and temperature. bham.ac.uk

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for a variety of condensation reactions. One of the most fundamental of these is the aldol condensation, where an enolate reacts with a carbonyl compound to form a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone. masterorganicchemistry.com

In the context of this compound, both self-condensation and crossed-condensation reactions with other aldehydes or ketones are possible. For instance, in a crossed-aldol condensation, the enolate of the title compound could react with an aldehyde like benzaldehyde.

Table 2: Potential Aldol Condensation Reactions

ReactantProduct (after dehydration)Catalyst
Self-condensation(E)-3-(1-{2-[(Prop-2-yn-1-yl)amino]cyclohexyl}ethylidene)-1-{2-[(prop-2-yn-1-yl)amino]cyclohexyl}butan-1-oneAcid or Base
Benzaldehyde(E)-1-{2-[(Prop-2-yn-1-yl)amino]cyclohexyl}-3-phenylprop-2-en-1-oneAcid or Base

This table presents hypothetical products based on known aldol condensation pathways.

Furthermore, condensation reactions with hydrazines and hydroxylamines can lead to the formation of heterocyclic compounds such as pyrazoles and isoxazoles, respectively. researchgate.net

Cascade and Tandem Reactions Enabled by the Bifunctional Structure

The simultaneous presence of a ketone and an alkyne in this compound provides a platform for designing elegant cascade or tandem reactions. nih.gov These reactions, where multiple bond-forming events occur in a single pot, are highly efficient in building molecular complexity. rsc.org

One potential cascade could be initiated by the hydration of the alkyne moiety. Gold-catalyzed hydration of propargylamines is a known method for the synthesis of β-amino ketones. amazonaws.comresearchgate.net In this case, hydration of the terminal alkyne would yield a β-amino diketone. This intermediate could then undergo an intramolecular aldol condensation to form a cyclic product.

Another possibility involves an intramolecular reaction between the enolate of the ketone and the alkyne. While less common, such intramolecular cyclizations can be promoted under specific conditions, potentially leading to the formation of novel carbocyclic or heterocyclic systems. The bifunctional nature of the molecule also lends itself to transition-metal-catalyzed reactions where both the ketone and the alkyne can coordinate to the metal center, facilitating unique transformations. acs.org

Diastereoselectivity in Synthetic Steps Involving the Cyclohexane Ring

The synthesis of this compound inherently involves the creation of stereocenters on the cyclohexane ring, leading to the possibility of diastereomers. The relative orientation of the acetyl and the amino substituents (cis or trans) is a crucial aspect of diastereoselectivity in its synthesis. The control of this stereochemistry is often dictated by the synthetic route and the reaction conditions employed.

One common approach to constructing such 1,2-disubstituted cyclohexanes is through the modification of a pre-existing cyclohexene or cyclohexanone derivative. For instance, the catalytic hydrogenation of a corresponding enamine or the reductive amination of a 2-acetylcyclohexanone would be key steps where diastereoselectivity comes into play. The choice of catalyst, solvent, and reaction temperature can significantly influence the stereochemical outcome.

In related systems, such as the synthesis of functionalized cyclohexylamine derivatives via [4+2] cycloaddition reactions, excellent diastereoselectivities have been achieved. These methods, if adapted, could provide a high degree of control over the relative stereochemistry of the substituents on the cyclohexane ring. Biocatalytic methods using transaminases have also demonstrated the ability to form either cis or trans cyclohexylamines with high diastereoselectivity by carefully controlling reaction conditions, offering another potential avenue for stereocontrol.

The diastereomeric ratio (d.r.) is a quantitative measure of the preference for one diastereomer over another. For instance, in the synthesis of related benzocyclohexylamine products, diastereomeric ratios greater than 20:1 have been reported, indicating a high level of stereocontrol.

Table 1: Factors Influencing Diastereoselectivity in Cyclohexane Ring Functionalization

FactorInfluence on DiastereoselectivityPotential Outcome for this compound
Catalyst The steric bulk and electronic properties of the catalyst can favor the formation of a specific diastereomer.A bulky hydrogenation catalyst might preferentially add from the less hindered face of an intermediate, leading to a predominance of the trans isomer.
Substrate Conformation The pre-existing conformation of the starting material can direct the approach of reagents.A starting material with a bulky group may lock the cyclohexane ring in a conformation that exposes one face to attack.
Reaction Conditions Temperature, pressure, and solvent can affect the transition state energies, thereby influencing the diastereomeric ratio.Lower temperatures often lead to higher diastereoselectivity by favoring the kinetically controlled product.
Nature of Reactants The size and nature of the incoming nucleophile or electrophile play a role in the stereochemical outcome.The use of a sterically demanding amine in a reductive amination could influence the facial selectivity of the reaction.

Enantioselective Methods for Chiral Center Generation at the Carbonyl Alpha-Position and Amino Group

Beyond diastereoselectivity, the control of enantioselectivity is crucial for obtaining a single enantiomer of this compound. This requires the use of chiral catalysts, auxiliaries, or starting materials to influence the formation of the chiral centers at the C1 (acetyl-bearing) and C2 (amino-bearing) positions of the cyclohexane ring.

Asymmetric synthesis provides a powerful toolkit for achieving high enantiomeric excess (e.e.). For the generation of the chiral center bearing the amino group, methods such as asymmetric hydrogenation of enamines or the use of chiral transaminases are well-established. The latter approach, in particular, has shown promise in converting racemic ketones into enantiomerically and diastereomerically enriched amines through a dynamic kinetic resolution process.

For the chiral center alpha to the carbonyl group, enantioselective methods could involve the use of chiral organocatalysts to mediate the introduction of the acetyl group or a precursor. The administration of a single stereoisomer of a drug can significantly enhance its efficacy and safety profile compared to its racemic or diastereomeric mixtures.

The development of enantioselective methods often relies on the design of specific catalysts that can create a chiral environment around the reacting substrate. For example, chiral phosphoric acids have been used to achieve moderate to good enantioselectivity in the synthesis of some cyclohexylamine derivatives.

Table 2: Potential Enantioselective Strategies

Chiral CenterMethodDescription
C2 (Amino Group) Asymmetric Reductive AminationA prochiral ketone is reacted with an amine in the presence of a chiral catalyst and a reducing agent to produce a single enantiomer of the amine.
Enzymatic ResolutionA racemic mixture of the amine is treated with an enzyme that selectively reacts with one enantiomer, allowing for their separation.
Chiral AuxiliaryA chiral auxiliary is temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction, after which it is removed.
C1 (Carbonyl Alpha-Position) Asymmetric AlkylationA prochiral enolate is reacted with an alkylating agent in the presence of a chiral ligand or catalyst to introduce the acetyl group enantioselectively.
OrganocatalysisA small chiral organic molecule is used to catalyze the enantioselective formation of the C-C bond at the alpha-position.

Conformational Preferences of the Cyclohexane Ring and Their Impact on Reactivity

The cyclohexane ring in this compound is not planar but exists predominantly in a chair conformation to minimize steric and torsional strain. The substituents on the ring can occupy either axial or equatorial positions, and the equilibrium between the two possible chair conformations has a profound impact on the molecule's reactivity.

Generally, bulky substituents prefer to occupy the more spacious equatorial position to avoid 1,3-diaxial interactions. In the case of this compound, both the acetyl and the (prop-2-yn-1-yl)amino groups are sterically demanding.

In the trans isomer , one substituent will be equatorial and the other will also be equatorial in the most stable chair conformation (diequatorial). This conformation is generally favored.

In the cis isomer , one substituent will be axial and the other equatorial. The ring will flip between two chair conformations, and the equilibrium will favor the conformer where the bulkier group occupies the equatorial position.

The conformational preferences of the cyclohexane ring are crucial as they dictate the accessibility of the reactive sites. For instance, an equatorial acetyl group is more sterically accessible for nucleophilic attack at the carbonyl carbon than an axial one. Similarly, the reactivity of the amino group can be influenced by its orientation. The specific orientation of substituents can also lead to intramolecular interactions that modulate reactivity.

Table 3: Conformational Analysis of Diastereomers

DiastereomerSubstituent Orientation (Most Stable Conformer)Expected Relative StabilityImpact on Reactivity
trans Acetyl: Equatorial, Amino: EquatorialHighBoth groups are sterically accessible, potentially leading to higher reactivity in intermolecular reactions.
cis Bulkier Group: Equatorial, Smaller Group: AxialLowerThe axial group is more sterically hindered, which could lead to lower reactivity or favor intramolecular reactions if the geometry is appropriate.

Prochirality and Stereochemical Induction in Derived Systems

The concept of prochirality is essential when considering further reactions of this compound. The carbonyl group of the acetyl substituent is prochiral, meaning that the two faces of the planar carbonyl are stereochemically distinct (Re and Si faces). Nucleophilic addition to this carbonyl group can lead to the formation of a new stereocenter.

The existing stereocenters on the cyclohexane ring can exert a powerful influence on the stereochemical outcome of such reactions, a phenomenon known as stereochemical induction. The chiral environment created by the substituted cyclohexane ring can favor the attack of a nucleophile from one face of the carbonyl group over the other, leading to the preferential formation of one diastereomer of the resulting alcohol. This is an example of substrate-controlled stereochemistry.

Furthermore, the nitrogen atom of the secondary amine, after deprotonation, can also be considered prochiral if the two substituents attached to it are different. Reactions at the nitrogen could also be subject to stereochemical induction from the chiral centers on the cyclohexane ring.

The ability to predict and control these stereochemical outcomes is fundamental for the design of more complex molecules derived from this compound.

Table 4: Prochiral Centers and Potential for Stereochemical Induction

Prochiral CenterReaction TypePotential Stereochemical OutcomeControlling Factors
Carbonyl CarbonNucleophilic Addition (e.g., reduction, Grignard reaction)Formation of a new chiral alcohol center with a preference for one diastereomer.Steric hindrance from adjacent substituents, conformational bias of the cyclohexane ring.
Amino NitrogenAlkylation, AcylationIf the substituents on the nitrogen become different, it becomes a chiral center. The existing chirality can influence the stereochemistry of this new center.The nature of the electrophile and the reaction conditions.
Methylene group of propargylDeprotonation and reaction with an electrophileCreation of a new chiral center.The existing stereocenters on the cyclohexane ring can direct the approach of the electrophile.

Advanced Computational Chemistry and Theoretical Studies on 1 2 Prop 2 Yn 1 Yl Amino Cyclohexyl Ethan 1 One

Density Functional Theory (DFT) Applications for Electronic Structure and Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is particularly effective for investigating the electronic structure of molecules and mapping out the mechanisms of chemical reactions.

For 1-{2-[(Prop-2-yn-1-yl)amino]cyclohexyl}ethan-1-one, several reactions could be of interest, such as intramolecular cyclizations or additions to the alkyne. DFT calculations can be employed to model the potential energy surface of such reactions. By locating the transition state (the highest energy point along the reaction coordinate) and the associated energy minima of reactants and products, a complete energetic profile can be constructed.

Illustrative Data Table 1: Hypothetical Energetic Profile for a Proposed Intramolecular Cyclization

ParameterValue (kcal/mol)Description
Activation Energy (Ea) +25.4The energy barrier that must be overcome for the reaction to proceed.
Reaction Energy (ΔE) -15.2The net energy change, indicating an exothermic reaction.
Transition State Geometry C-N bond formingDescribes the critical atomic arrangement at the peak of the energy barrier.

Note: The data presented in this table is hypothetical and for illustrative purposes only, demonstrating the type of results a DFT study would yield.

The propargyl group (prop-2-yn-1-yl) is a versatile functional handle, often used in metal-catalyzed reactions like click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or Sonogashira coupling. DFT can be used to investigate the mechanisms of these reactions. mdpi.com Calculations can model the coordination of the alkyne to a metal center, the formation of catalytic intermediates, and the energetics of each step in the catalytic cycle. mdpi.com This provides a molecule-level understanding of how a catalyst enhances reaction rates and controls selectivity. mdpi.com

Illustrative Data Table 2: Hypothetical DFT Results for a Metal-Mediated Coupling Reaction

StepIntermediate/Transition StateRelative Energy (kcal/mol)
1 Catalyst-Alkyne Complex0.0
2 Oxidative Addition TS+18.5
3 Metal-Acetylide Intermediate-5.7
4 Reductive Elimination TS+22.1
5 Product Release-20.3

Note: This table provides a hypothetical example of energies calculated for key steps in a catalytic cycle involving the title compound.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While DFT is excellent for static structures and reaction paths, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For this compound, MD simulations can explore its vast conformational landscape. Key areas of investigation would include the chair-boat flips of the cyclohexyl ring and the rotational freedom of the acetyl and propargylamino side chains. By running simulations for nanoseconds or longer, one can determine the relative populations of different conformers and the energy barriers for interconversion between them.

Furthermore, MD simulations explicitly model the surrounding environment, making them ideal for studying solvent effects. A simulation in a box of water molecules, for example, would reveal how hydrogen bonding between the solvent and the molecule's amine and ketone groups influences its preferred conformation and dynamic behavior.

Illustrative Data Table 3: Hypothetical Conformational Analysis from an MD Simulation

ConformerCyclohexyl RingSide Chain OrientationPopulation (%)
1 Chair (Equatorial)Extended75%
2 Chair (Axial)Folded20%
3 Twist-BoatIntermediate5%

Note: This table illustrates the kind of conformational population data that can be extracted from MD simulations.

Quantum Chemical Analysis of Bonding, Aromaticity, and Reactivity Descriptors

Quantum chemical calculations, particularly DFT, provide a wealth of information beyond simple energies and geometries. Analysis of the calculated wavefunction can reveal fundamental details about bonding and reactivity.

For this compound, an analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly insightful. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A small gap suggests the molecule is more polarizable and reactive.

Other reactivity descriptors that can be calculated include:

Molecular Electrostatic Potential (MEP): A map of electrostatic potential onto the electron density surface, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the oxygen of the ketone and the nitrogen of the amine would be expected to be electron-rich sites.

Natural Bond Orbital (NBO) Analysis: This method provides information on charge distribution, hybridization, and donor-acceptor interactions within the molecule.

Illustrative Data Table 4: Hypothetical Quantum Chemical Reactivity Descriptors

DescriptorValueInterpretation
HOMO Energy -6.5 eVAssociated with the electron-donating ability (likely localized on the amine).
LUMO Energy -0.8 eVAssociated with the electron-accepting ability (likely localized on the ketone/alkyne).
HOMO-LUMO Gap 5.7 eVIndicates relatively high kinetic stability.
Dipole Moment 2.5 DSuggests the molecule is moderately polar.

Note: The values in this table are hypothetical examples of reactivity descriptors that can be computed.

In Silico Prediction of Reactivity and Selectivity in Novel Transformations

The ultimate goal of many computational studies is to predict the outcome of unknown reactions. By combining the insights from DFT, MD, and quantum chemical analysis, it becomes possible to make informed predictions about the reactivity and selectivity of this compound in novel transformations.

For example, DFT calculations of activation energies could be used to compare several competing reaction pathways to predict which product is most likely to form (kinetic control). By comparing the energies of the final products, the thermodynamically favored product can also be identified. For stereoselective reactions, calculations can determine the energy differences between transition states leading to different stereoisomers, allowing for a prediction of the diastereomeric or enantiomeric excess. This predictive power is invaluable for guiding synthetic efforts and designing new chemical transformations.

Emerging Research Frontiers and Prospective Applications in the Chemistry of 1 2 Prop 2 Yn 1 Yl Amino Cyclohexyl Ethan 1 One

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For a molecule like 1-{2-[(Prop-2-yn-1-yl)amino]cyclohexyl}ethan-1-one, this involves developing synthetic routes that are atom-economical, use less hazardous substances, and occur under mild conditions. semanticscholar.org Traditional syntheses of amino ketones can involve harsh reagents and multi-step procedures requiring protecting groups. acs.org Modern, greener alternatives are being actively explored.

One promising green approach is the one-pot synthesis from readily available precursors. organic-chemistry.org For instance, a potential sustainable synthesis could involve a multicomponent reaction, combining a cyclohexyl-based ketone, propargylamine (B41283), and an acetyl source under solvent-free or aqueous conditions. Another green strategy is the use of metal-free catalysis, which avoids the toxicity and cost associated with heavy metal catalysts. organic-chemistry.org For example, a methodology using N-bromosuccinimide (NBS) as an oxidant for the one-pot synthesis of α-amino ketones from benzylic secondary alcohols and amines has been shown to be effective, avoiding toxic bromine and operating at ambient temperatures. organic-chemistry.org While this applies to α-amino ketones, similar principles could be adapted for β-amino analogues. The focus remains on maximizing efficiency while minimizing waste and energy consumption. rsc.org

Table 1: Comparison of Conventional vs. Prospective Green Synthetic Parameters for Amino Ketones

ParameterConventional MethodsProspective Green Methods
Catalyst Often heavy metals (e.g., Pd, Ru)Metal-free, biocatalysts, or reusable catalysts
Solvent Chlorinated hydrocarbons, volatile organicsWater, ionic liquids, supercritical fluids, or solvent-free
Reaction Steps Multiple steps with intermediate isolationOne-pot, tandem, or cascade reactions
Atom Economy Often low due to protecting groups and stoichiometric reagentsHigh, maximizing incorporation of starting materials
Conditions High temperatures and pressuresAmbient temperature and pressure

Harnessing Biocatalysis for Enantiopure Derivatives

The presence of a stereocenter in the cyclohexyl ring of this compound makes the synthesis of its single enantiomers a critical objective, as different enantiomers can have distinct biological activities. Biocatalysis, which uses enzymes to catalyze chemical reactions, offers a powerful and environmentally friendly tool for achieving high enantioselectivity. chimia.ch

Transaminases (TAs) are particularly promising for the asymmetric synthesis of chiral amines and their derivatives. semanticscholar.org A potential biocatalytic route to an enantiopure form of the target compound could involve the kinetic resolution of a racemic mixture or the asymmetric amination of a suitable keto-precursor using a highly selective transaminase. These enzymatic reactions typically occur in aqueous media under mild conditions and can yield products with excellent enantiomeric excess (>99% ee). researchgate.net Furthermore, reductive aminases (RedAms) have emerged as valuable biocatalysts for synthesizing chiral secondary and tertiary amines from ketones and amines. d-nb.info Directed evolution can be used to engineer these enzymes to accept specific substrates, such as the cyclohexanone (B45756) precursor and propargylamine, to generate the desired enantiomerically pure product. d-nb.info

Table 2: Representative Enantioselectivity Achieved with Biocatalysts in Chiral Amine Synthesis

Enzyme ClassSubstrate TypeAchieved Enantiomeric Excess (ee)Reference
Transaminase (TA)Ketones>99% semanticscholar.org
Cyclohexylamine (B46788) OxidaseRacemic β-amino alcohols>99% researchgate.net
Reductive Aminase (RedAm)Ketones & Secondary AminesHigh Conversion d-nb.info
Alanine DehydrogenaseDiol intermediate>99.4% nih.gov

Design of Novel Catalytic Systems for Chemoselective Transformations

The molecule this compound possesses three key functional groups: a ketone, a secondary amine, and a terminal alkyne. This complexity presents a significant challenge and opportunity for chemoselective transformations, where a reagent or catalyst reacts with one functional group in the presence of others. nih.gov Developing novel catalytic systems that can achieve such selectivity is a major frontier in organic synthesis. acs.org

For instance, the terminal alkyne of the propargyl group is a versatile handle for various transformations, including copper-catalyzed azide-alkyne cycloaddition (Click chemistry), Sonogashira coupling, and cyclization reactions. A key research goal would be to design a catalyst that promotes these reactions without interfering with the ketone or the amine. Similarly, catalysts could be developed for the selective reduction of the ketone to an alcohol or its conversion into other functional groups, leaving the alkyne and amine untouched. Chiral palladium complexes have been successfully used for the asymmetric arylation of α-keto imines, demonstrating the potential for metal catalysts to achieve high stereocontrol in amino ketone synthesis. nih.gov The design of such selective catalysts is crucial for the efficient elaboration of the molecule into more complex and potentially valuable derivatives.

Exploration of Complex Molecular Architectures via Cascade Reactions

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer an elegant and efficient pathway to complex molecular architectures from simple precursors. 20.210.105nih.gov The structure of this compound is well-suited for the design of novel cascade sequences.

The combination of the nucleophilic amine and the electrophilic ketone, along with the reactive alkyne, provides multiple opportunities for intramolecular reactions. For example, under appropriate catalytic conditions, an initial transformation of the alkyne (e.g., metal-catalyzed activation) could be followed by an intramolecular cyclization involving either the amine or the enolate of the ketone. Such a process could rapidly generate complex polycyclic or heterocyclic scaffolds that would be difficult to access through traditional stepwise synthesis. Research in this area would focus on identifying catalysts and reaction conditions that can trigger and control these complex transformations, turning a relatively simple starting material into a molecule of significant structural complexity in a single step. researchgate.net

Advancements in Theoretical Modeling for Rational Design and Discovery

Computational chemistry and theoretical modeling are indispensable tools for modern chemical research. For a molecule like this compound, theoretical modeling can provide profound insights into its structure, reactivity, and potential applications, thereby guiding experimental efforts.

Methods such as Density Functional Theory (DFT) can be used to calculate the molecule's conformational landscape, predict its spectroscopic properties (NMR, IR), and elucidate the mechanisms of its potential reactions. For example, modeling can help predict the transition states and activation energies for various catalytic transformations, aiding in the rational design of more efficient and selective catalysts. mdpi.com Furthermore, computational screening can be employed to predict the binding affinity of the molecule and its derivatives to biological targets, such as enzymes or receptors. This in silico approach can accelerate the discovery of new drug candidates by prioritizing the synthesis of compounds with the highest predicted activity, saving significant time and resources in the drug discovery pipeline. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-{2-[(Prop-2-yn-1-yl)amino]cyclohexyl}ethan-1-one, and how can purity be ensured?

  • Methodological Answer :

  • Nucleophilic Substitution : React a cyclohexylamine derivative with propargyl bromide under anhydrous conditions (e.g., DMF as solvent, K₂CO₃ as base) to introduce the prop-2-yn-1-yl group. Monitor reaction progress via TLC .
  • Acetylation : Introduce the ethanone moiety via Friedel-Crafts acylation or ketone formation using acetic anhydride. Optimize temperature (40–60°C) and catalyst (e.g., AlCl₃) to minimize side products .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) for ≥95% purity. Validate purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer :

  • Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation (methanol/chloroform). Analyze using a Bruker SMART APEX diffractometer to resolve bond lengths, angles, and stereochemistry .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm functional groups (e.g., propynyl CH at δ ~2.5 ppm, cyclohexyl protons as multiplet). Compare with simulated spectra (DFT calculations, Gaussian 16) .
  • IR : Identify carbonyl (C=O stretch at ~1700 cm⁻¹) and amine (N-H bend at ~1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s potential biological activity?

  • Methodological Answer :

  • Target Selection : Prioritize receptors/enzymes with structural homology to known alkyne- or amine-interacting targets (e.g., MAO inhibitors, kinase enzymes). Use molecular docking (AutoDock Vina) to predict binding affinity .
  • Assay Design :
  • In Vitro : Test enzyme inhibition (IC₅₀) via fluorometric assays (e.g., β-lactamase inhibition) or cell viability (MTT assay on cancer lines). Include positive controls (e.g., known inhibitors) .
  • Dose-Response : Use a 6-point serial dilution (1 nM–100 µM) with triplicates. Apply ANOVA to assess significance (p < 0.05) .

Q. How should contradictory data on the compound’s reactivity or stability be resolved?

  • Methodological Answer :

  • Controlled Replication : Repeat experiments under standardized conditions (temperature, humidity, inert atmosphere) to isolate variables. For example, test hydrolysis stability in buffered solutions (pH 2–12) with LC-MS monitoring .
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to predict reaction pathways (e.g., propynyl group’s susceptibility to oxidation). Compare with experimental IR/NMR data .
  • Cross-Lab Validation : Collaborate with independent labs to verify results. Share raw data (e.g., chromatograms, spectra) via open-access platforms .

Q. What strategies enhance reproducibility in multi-step synthesis of this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial design (e.g., reaction time, catalyst loading) to identify critical parameters. Analyze via Minitab to optimize yield .
  • In-Line Analytics : Implement PAT tools (e.g., ReactIR for real-time reaction monitoring) to detect intermediates and endpoint .
  • Documentation : Adhere to FAIR principles—publish detailed protocols on protocols.io , including failure cases (e.g., side reactions during acetylation) .

Theoretical and Mechanistic Questions

Q. How does the prop-2-yn-1-yl group influence the compound’s electronic properties?

  • Methodological Answer :

  • Computational Analysis : Calculate HOMO/LUMO energies (Gaussian 16) to assess electron density distribution. Compare with analogues lacking the alkyne group .
  • Electrochemical Studies : Perform cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF₆ in acetonitrile) to measure redox potentials. Correlate with DFT-predicted ionization potentials .

Q. What theoretical frameworks guide the study of this compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding (GROMACS) over 100 ns to analyze stability (RMSD < 2 Å) and key residues (e.g., hydrogen bonds with Asp113 in MAO-B) .
  • QSAR Modeling : Derive predictive models (e.g., partial least squares regression) using descriptors like logP, polar surface area, and topological torsion .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀. Report 95% confidence intervals .
  • Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates. Validate with robust regression .

Q. How can researchers integrate spectroscopic and crystallographic data to resolve structural ambiguities?

  • Methodological Answer :

  • Conformational Analysis : Overlay SCXRD-derived structure with NMR NOESY data (e.g., cyclohexyl chair vs. boat conformations) using Mercury software .
  • Density Functional Theory (DFT) : Optimize geometry (B3LYP/6-31G*) and compare calculated vs. experimental bond angles (<2% deviation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.